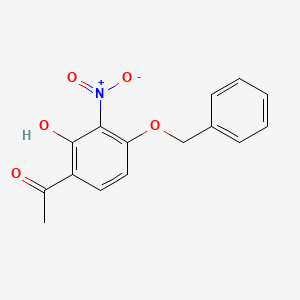

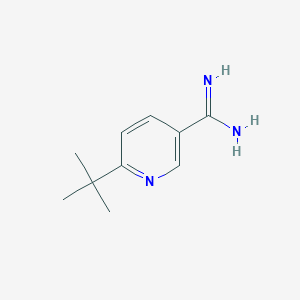

![molecular formula C10H18ClNO3 B1529865 盐酸甲基1-氧杂-8-氮杂螺[4.5]癸烷-2-羧酸酯 CAS No. 1392804-61-3](/img/structure/B1529865.png)

盐酸甲基1-氧杂-8-氮杂螺[4.5]癸烷-2-羧酸酯

描述

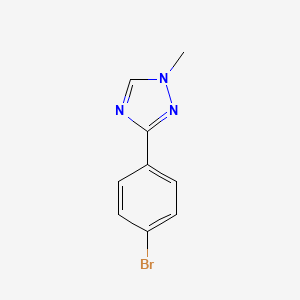

“Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2260937-51-5 . It has a molecular weight of 235.71 . The compound is stored at room temperature and it is in powder form .

Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis

The InChI code for this compound is1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(14-7-8)2-4-11-5-3-10;/h8,11H,2-7H2,1H3;1H . This code provides a unique representation of the molecular structure. Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . The molecular weight of the compound is 235.71 .科学研究应用

Synthesis of Biologically Active Compounds

Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride serves as a precursor in the synthesis of various biologically active compounds. Its structure is conducive to the production of molecules with potential therapeutic effects . The spirocyclic framework of the compound provides a versatile backbone that can be functionalized to create diverse pharmacophores.

FGFR4 Inhibition for Cancer Therapy

This compound has been identified as a potential inhibitor of the Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in the progression of hepatocellular carcinoma . By inhibiting FGFR4, derivatives of this compound could be used to slow down or halt the growth of certain types of cancer cells.

Vanin-1 Enzyme Inhibition

Derivatives of Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride have been explored as inhibitors of the vanin-1 enzyme . This enzyme plays a significant role in metabolism and inflammation, and its inhibition could lead to new treatments for metabolic disorders and inflammatory diseases.

17β-HSD1 Inhibition for Hormonal Disorders

The compound is also being studied for its ability to inhibit 17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) . This enzyme is involved in the biosynthesis of estradiol, and its inhibition could be beneficial in the treatment or prevention of diseases associated with steroid hormones or conditions requiring a reduction in endogenous estradiol levels.

sGC Stimulants for Cardiovascular Diseases

Spirocyclic derivatives, including those derived from Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride, are being investigated as soluble guanylate cyclase (sGC) stimulants . These stimulants can be used in the treatment of various diseases, including cardiovascular conditions, by modulating the sGC pathway.

Allosteric SHP2 Inhibition

The compound has been utilized in the preparation of molecules that act as allosteric inhibitors of the Src Homology region 2 domain-containing Phosphatase-2 (SHP2) . These inhibitors have potential applications in the treatment of diseases where SHP2 is a regulatory element, such as certain cancers.

安全和危害

属性

IUPAC Name |

methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-2-3-10(14-8)4-6-11-7-5-10;/h8,11H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGWSYGBHOLWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2(O1)CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1392804-61-3 | |

| Record name | 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

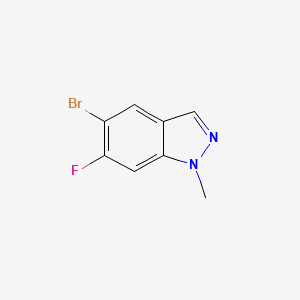

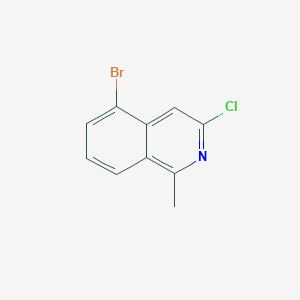

![6-bromo-1-(pentan-3-yl)-1H-imidazo[4,5-b]pyrazin-2-ol](/img/structure/B1529783.png)